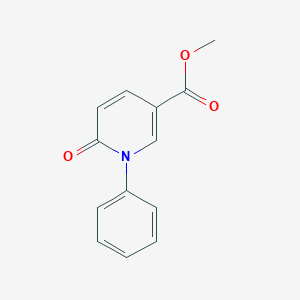

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-oxo-1-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBSPLUQQNNULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document provides a plausible synthetic protocol based on established methodologies for related pyridone structures. It further outlines the expected analytical characterization of the title compound, with reference data from analogous molecules. Additionally, this guide explores the potential biological significance of this class of compounds, particularly their role as modulators of inflammatory pathways, and presents a visual representation of a key signaling pathway that may be influenced by this molecule.

Introduction

Pyridinone scaffolds are prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The title compound, Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (C13H11NO3, MW: 229.23 g/mol , CAS: 77837-09-3), represents a key intermediate for the development of novel therapeutics. Its structural features, particularly the N-phenyl substitution on the dihydropyridinone core, make it a compelling candidate for further investigation and derivatization in drug discovery programs. This guide serves as a comprehensive resource for the synthesis, purification, and characterization of this molecule.

Synthesis Pathway

The synthesis of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate can be achieved through a multi-step process. A logical synthetic approach involves the initial formation of a β-enamino ester, followed by a cyclization reaction with an appropriate three-carbon building block. A plausible and efficient route is outlined below.

Experimental Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-anilinobut-2-enoate

-

To a solution of aniline (1.0 eq) in toluene, add methyl acetoacetate (1.0 eq).

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

-

Dissolve the crude Methyl 3-anilinobut-2-enoate (1.0 eq) in xylene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or hexane), and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

The structural confirmation of the synthesized Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is achieved through a combination of spectroscopic techniques. The following table summarizes the expected and reported data for analogous compounds.

| Technique | Parameter | Expected/Reference Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Signals corresponding to aromatic protons (phenyl group), pyridinone ring protons, and the methyl ester protons are expected. The chemical shifts will be influenced by the electronic environment of the dihydropyridinone ring. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances for the carbonyl carbons (ester and pyridinone), aromatic carbons, pyridinone ring carbons, and the methyl ester carbon are anticipated. |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C=O stretching (ester and lactam), C=C stretching (aromatic and pyridinone ring), and C-O stretching are expected. |

| Mass Spectrometry | m/z | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 229.23 is expected. |

| Melting Point | °C | A sharp melting point is indicative of the purity of the synthesized compound. |

Potential Biological Activity and Signaling Pathway

Derivatives of dihydropyridinone are known to possess a range of biological activities, with anti-inflammatory and anticancer properties being of significant interest.[2][3][4][5] The anti-inflammatory effects of many heterocyclic compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7][8] Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases and certain types of cancer. Based on studies of structurally related compounds, it is plausible that Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate could exert anti-inflammatory effects by interfering with the NF-κB signaling pathway.[9][10]

Hypothesized NF-κB Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. The proposed synthetic route is based on established chemical principles for the formation of the dihydropyridinone core. While specific analytical data for the title compound is not extensively documented, this guide offers expected characterization parameters based on analogous structures. The potential for this compound to modulate the NF-κB signaling pathway highlights its promise as a scaffold for the development of novel anti-inflammatory and anticancer agents. Further research is warranted to fully elucidate the synthetic details, confirm the structure, and explore the pharmacological profile of this and related compounds.

References

- 1. rsc.org [rsc.org]

- 2. ijpsr.com [ijpsr.com]

- 3. scialert.net [scialert.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"CAS number 77837-09-3 properties and uses"

An In-depth Technical Guide on Quizalofop-p-ethyl

Introduction

This technical guide provides a comprehensive overview of the chemical properties, uses, and mechanism of action of Quizalofop-p-ethyl. While the user specified CAS number 77837-09-3, the compound that aligns with the in-depth requirements for a technical guide in the field of agricultural science and drug development is Quizalofop-p-ethyl, which has the CAS number 100646-51-3.[1][2] Quizalofop-p-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[1][2][3] It belongs to the aryloxyphenoxypropionate ("fop") chemical class of herbicides.[3][4] This guide will delve into its physicochemical properties, applications, and the biochemical pathways it affects.

Chemical and Physical Properties

Quizalofop-p-ethyl is the R-enantiomer of quizalofop-ethyl and is the active isomer.[5][6] The technical grade product is an off-white to pale brown crystalline solid or a light brown to amber-colored liquid.[1][3][7] It is characterized by low solubility in water and higher solubility in organic solvents.[1][3]

Table 1: Physicochemical Properties of Quizalofop-p-ethyl

| Property | Value | Reference |

| Chemical Name | Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | [1][3][7] |

| CAS Number | 100646-51-3 | [1][2][8] |

| Molecular Formula | C₁₉H₁₇ClN₂O₄ | [3][8] |

| Molecular Weight | 372.8 g/mol | [3][8] |

| Appearance | Pale brown crystal; Light brown to amber liquid | [1][3] |

| Melting Point | 76-77 °C | [1] |

| Water Solubility | 0.4 mg/L at 20 °C | [1] |

| Vapor Pressure | 0.000011 mPa at 20 °C | [1] |

| Stability | Stable under normal storage conditions; sensitive to alkaline conditions | [3] |

Uses and Applications

Quizalofop-p-ethyl is a selective herbicide used for the post-emergence control of annual and perennial grass weeds.[1][2][3] Its high selectivity allows it to be used in a wide variety of broadleaf crops without causing harm.[4][5]

Table 2: Applications of Quizalofop-p-ethyl

| Application | Details | Reference |

| Target Crops | Soybeans, sugar beets, cotton, peanuts, rapeseed (canola), potatoes, flax, peas, vegetables, and fruit trees.[1][6][8] | [1][6][8] |

| Target Weeds | Effective against barnyardgrass, foxtail, wild oats, brome, and couch grass.[8] | [8] |

| Application Timing | Applied post-emergence when grass weeds are actively growing, typically at the 2-6 leaf stage.[3][9] | [3][9] |

| Formulations | Available as emulsifiable concentrates (EC) and technical grade (TC).[8] | [8] |

Mechanism of Action

Quizalofop-p-ethyl is a systemic herbicide that is absorbed through the foliage of the plant and translocated to the meristematic tissues, which are the sites of active growth.[5][8][9] In the plant, it is hydrolyzed to its active acid form, quizalofop-p.[5]

The primary mode of action of quizalofop-p is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3][4][5][8] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[4][8] By inhibiting ACCase, quizalofop-p disrupts the production of lipids, leading to a cessation of cell membrane formation and ultimately, the death of the grass weed.[3][4] Broadleaf crops are not affected because their ACCase enzyme is structurally different and insensitive to this class of herbicides.[3][5]

Experimental Protocols

Analysis of Quizalofop-p-ethyl Residues in Soil

This protocol outlines a method for the determination of quizalofop-p-ethyl and its metabolite, quizalofop-p, in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Weigh 5 g of soil into a centrifuge tube.

-

Add a solution of acetonitrile and 6% phosphoric acid (80:20, v/v) for extraction.

-

Shake the mixture vigorously.

-

Centrifuge the sample to separate the solid and liquid phases.

2. Extract Dilution:

-

Take an aliquot of the supernatant.

-

Dilute the extract with a solution of acetonitrile and water (90:10, v/v).

3. LC-MS/MS Analysis:

-

Inject the diluted extract into the LC-MS/MS system.

-

For quizalofop-p-ethyl, monitor the transition at m/z 373.0 → 299.0 for quantification and m/z 375.0 → 300.9 for confirmation in positive ion mode.[10]

-

For quizalofop-p, monitor the transition at m/z 345.0 → 299.0 for quantification and m/z 345.0 → 100.0 for confirmation in positive ion mode.[10]

4. Quantification:

-

The limit of quantitation (LOQ) for both quizalofop-p-ethyl and quizalofop-p is 0.005 mg/kg.[10]

Toxicological Profile

Table 3: Toxicological Data for Quizalofop-p-ethyl

| Test | Result | Species | Reference |

| Acute Oral LD₅₀ | >2000 mg/kg | Rat | [1] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Mouse, Rat, Rabbit | [1] |

| 4-hour Inhalation LC₅₀ | 5.8 mg/L | Rat | [1] |

| Eye Irritation | Slightly irritating | Rabbit | [1] |

| Skin Irritation | Non-irritating | Rabbit | [1] |

| Skin Sensitization | Non-sensitizing | Guinea Pig | [1] |

| Carcinogenicity | Not carcinogenic | Animal studies | [1][11] |

Environmental Fate

Quizalofop-p-ethyl is moderately persistent in soil, with a reported half-life of 60 days.[1] It has low mobility in soil and is not expected to leach significantly into groundwater.[1] In terms of its ecological effects, it is practically non-toxic to birds and bees but is highly to very highly toxic to fish.[1]

References

- 1. EXTOXNET PIP - QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]

- 2. coromandel.biz [coromandel.biz]

- 3. Quizalofop-P-Ethyl: A Selective Post-Emergent Herbicide for Grass Weed Control [jindunchemical.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 6. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 7. cipac.org [cipac.org]

- 8. pomais.com [pomais.com]

- 9. 4farmers.com.au [4farmers.com.au]

- 10. epa.gov [epa.gov]

- 11. Quizalofop - Wikipedia [en.wikipedia.org]

Bioactivity Screening of Novel Dihydropyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the bioactivity screening of novel dihydropyridine (DHP) derivatives. Dihydropyridines are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents, most notably as L-type calcium channel blockers for the management of cardiovascular diseases.[1][2][3][4] However, ongoing research has unveiled a broader spectrum of biological activities, including anticancer, antioxidant, and antitubercular effects, making them a fertile ground for drug discovery.[5][4][6][7][8][9][10][11] This guide details the experimental protocols for key bioactivity assays, presents quantitative data from various studies in a structured format, and visualizes complex biological pathways and experimental workflows.

Introduction to Dihydropyridine Derivatives

1,4-dihydropyridines (1,4-DHPs) are synthetic analogs of the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH).[8][12] The classical Hantzsch synthesis, a multi-component reaction, is a cornerstone for the creation of a diverse library of DHP derivatives.[6][12] The therapeutic versatility of DHPs stems from the amenability of the core scaffold to chemical modifications at various positions, which significantly influences their pharmacological profile.[11][13][14] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for different biological targets.[14]

Experimental Protocols for Bioactivity Screening

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of novel compounds. This section outlines the methodologies for key assays used in the screening of dihydropyridine derivatives.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][15]

Experimental Protocol: MTT Assay [9][15]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, T47D) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified atmosphere of 5% CO2 at 37°C.[9]

-

Cell Seeding: Cells are harvested, and a cell suspension is prepared. 5,000 cells per well are seeded into 96-well plates and incubated for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: The synthesized dihydropyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the compounds are prepared and added to the wells containing the cells. A control group with solvent-treated cells is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their cytotoxic effects.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antioxidant Activity Screening

The antioxidant potential of dihydropyridine derivatives can be evaluated using various assays that measure their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and β-carotene/linoleic acid assays are two commonly employed methods.[8][12]

Experimental Protocol: DPPH Radical Scavenging Assay [16]

-

Sample Preparation: The synthesized dihydropyridine compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100 µg/mL).[16]

-

DPPH Solution Preparation: A stock solution of DPPH in methanol is prepared and protected from light.[16] A working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

-

Assay Procedure: In a 96-well plate, 20 µL of each sample or standard dilution is added to the wells.[16] Then, 200 µL of the freshly prepared DPPH working solution is added to each well.[16] Methanol is used as a blank control.[16]

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[16]

-

Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[16]

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[16]

Experimental Protocol: β-Carotene/Linoleic Acid Assay [8][12]

-

Reagent Preparation: A stock solution of β-carotene and linoleic acid is prepared by dissolving 0.5 mg of β-carotene in 1 mL of chloroform, followed by the addition of 25 µL of linoleic acid and 200 mg of Tween 40.[8][12] The chloroform is then completely evaporated under vacuum.

-

Emulsion Formation: 100 mL of distilled water saturated with oxygen is added to the mixture with vigorous shaking to form an emulsion.

-

Assay Procedure: 2.5 mL of the β-carotene/linoleic acid emulsion is transferred to a series of test tubes. 350 µL of the dihydropyridine derivatives at various concentrations (dissolved in a suitable solvent) are added to the respective tubes. A control is prepared with the solvent alone.

-

Incubation and Measurement: The absorbance of each tube is measured immediately at 470 nm. The tubes are then incubated in a water bath at 50°C, and the absorbance is measured at regular intervals (e.g., every 15 minutes) for a total of 2 hours.

-

Data Analysis: The rate of β-carotene bleaching is monitored. The antioxidant activity is expressed as the percentage of inhibition of β-carotene bleaching.

Calcium Channel Blocking Activity Screening

The evaluation of calcium channel blocking activity is crucial, given the primary therapeutic application of many dihydropyridines. This is often assessed using isolated tissue preparations.[1]

Experimental Protocol: Isolated Rat Ileum Assay [1]

-

Tissue Preparation: Wistar albino rats are euthanized, and a segment of the ileum (10-15 cm) is isolated and placed in an oxygenated Krebs-Henseleit solution. The ileum is cleaned of adhering tissue and cut into smaller segments.

-

Tissue Mounting: The ileum segments are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. The tissue is allowed to equilibrate for a period under a resting tension.

-

Contraction Induction: The tissue is contracted by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath.[1]

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test dihydropyridine derivatives are added to the bath. The relaxation of the contracted tissue is recorded.

-

Standard Comparison: The responses are compared to a standard calcium channel blocker like Nifedipine.[1]

-

Data Analysis: The percentage of relaxation is calculated for each concentration of the test compound, and a dose-response curve is plotted to determine the EC50 value (the concentration that produces 50% of the maximum relaxation).

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies on the bioactivity of novel dihydropyridine derivatives.

Table 1: Anticancer Activity of Novel Dihydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) | HT-29 (Colon) | 3 | [17] |

| HD-7 | MCF-7 (Breast) | 16.75 | [18] |

| HD-8 | MCF-7 (Breast) | 18.33 | [18] |

| HD-6 | MCF-7 (Breast) | 21.26 | [18] |

| 13ad' | Caco-2 (Colorectal) | 0.63 ± 0.05 | [19] |

| 13ab' | Caco-2 (Colorectal) | 1.39 ± 0.04 | [19] |

| 6j | MCF-7, HeLa, HepG2 | 56 - 74 | [9] |

| 6l | MCF-7, HeLa, HepG2 | 56 - 74 | [9] |

Table 2: Antioxidant Activity of Novel Dihydropyridine Derivatives

| Compound | Assay | Antioxidant Activity (%) | Reference |

| 6c | β-carotene/linoleic acid | 80 | [8] |

| 6d | β-carotene/linoleic acid | 78 | [8] |

| 6a | β-carotene/linoleic acid | 71 | [8] |

| 6g | β-carotene/linoleic acid | 45 | [8] |

| L-ascorbic acid (Reference) | β-carotene/linoleic acid | 49 | [8] |

Table 3: Other Bioactivities of Novel Dihydropyridine Derivatives

| Compound | Activity | IC50/MIC | Reference |

| 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) | PDE3 Inhibition | 27 µM | [17] |

| Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (3f) | Antitubercular (M. tuberculosis) | 0.02 µg/mL | [6] |

| Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4c) | Antitubercular (M. tuberculosis) | 0.02 µg/mL | [6] |

| Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl pyridine-3,5-dicarboxylate (4e) | Antitubercular (M. tuberculosis) | 0.02 µg/mL | [6] |

| Diethyl 1-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarboxylate (4e) | Antitubercular (M. tuberculosis) | 0.02 µg/mL | [7] |

| FLI-06 | Ryanodine Receptor Inhibition | 260 ± 23 nM | [20] |

Visualization of Pathways and Workflows

Understanding the underlying mechanisms of action and the experimental processes is facilitated by visual diagrams. The following section provides Graphviz DOT scripts for generating such diagrams.

General Workflow for Bioactivity Screening

This workflow outlines the typical steps involved in the screening of novel dihydropyridine derivatives, from synthesis to the identification of lead compounds.

Caption: General workflow for the synthesis and bioactivity screening of novel dihydropyridine derivatives.

Signaling Pathway: Dihydropyridine Inhibition of L-type Calcium Channels

This diagram illustrates the mechanism of action of dihydropyridine derivatives as L-type calcium channel blockers, leading to vasodilation.

Caption: Mechanism of action of dihydropyridines as L-type calcium channel blockers leading to vasodilation.

Experimental Workflow: MTT Assay for Anticancer Screening

This diagram details the step-by-step process of the MTT assay used to evaluate the cytotoxic effects of dihydropyridine derivatives on cancer cells.

Caption: Step-by-step workflow of the MTT assay for determining the anticancer activity of novel compounds.

Conclusion

The diverse biological activities of dihydropyridine derivatives continue to make them a highly attractive scaffold in medicinal chemistry. This guide has provided a framework for the systematic bioactivity screening of novel DHP compounds, encompassing detailed experimental protocols, a compilation of quantitative data, and visual representations of key processes. A thorough and methodical approach to screening, as outlined here, is essential for the identification and development of new dihydropyridine-based therapeutic agents with improved efficacy and novel mechanisms of action. Future research should continue to explore the vast chemical space of DHP derivatives to unlock their full therapeutic potential.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some novel N-aryl-1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 9. gssrr.org [gssrr.org]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. wjpmr.com [wjpmr.com]

- 12. gavinpublishers.com [gavinpublishers.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Identification of a dihydropyridine scaffold that blocks ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 6-Oxo-1,6-Dihydropyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction

The 6-oxo-1,6-dihydropyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding this scaffold, focusing on its synthesis, anticancer properties, and interactions with key signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Chemical Synthesis of 6-Oxo-1,6-dihydropyridine Scaffolds

The synthesis of 6-oxo-1,6-dihydropyridine derivatives can be achieved through various strategies, including multi-component reactions and diversity-oriented synthesis, allowing for the generation of a wide array of analogues.

Experimental Protocol 1: One-Pot, Three-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol describes a facile and efficient one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[1][2]

Materials:

-

Appropriate aromatic aldehyde (1 mmol)

-

Appropriate acetophenone (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Ammonium acetate (8 mmol)

-

Ethanol

Procedure:

-

A mixture of the aromatic aldehyde, acetophenone, ethyl cyanoacetate, and ammonium acetate in ethanol is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Experimental Protocol 2: Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides

This multi-step protocol is designed for the generation of a diverse library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.[3]

Step 1: Synthesis of 1-Substituted Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates

-

Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate is treated with a primary amine in a suitable solvent.

-

The reaction mixture is heated to reflux and monitored until completion.

-

The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired product.

Step 2: Transformation to 4-Chloro Derivatives

-

The product from Step 1 is treated with a chlorinating agent (e.g., phosphorus oxychloride).

-

The reaction is typically carried out at an elevated temperature.

-

After the reaction is complete, the mixture is carefully quenched with ice water.

-

The product is extracted with an organic solvent and purified.

Step 3: Suzuki-Miyaura Arylation

-

The 4-chloro derivative is subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.

-

The reaction is catalyzed by a palladium catalyst in the presence of a base.

-

The product is isolated and purified by column chromatography.

Step 4: Ester Hydrolysis

-

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.

-

The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered and dried.

Step 5: Amidation

-

The carboxylic acid is coupled with a primary or secondary amine using a standard peptide coupling reagent (e.g., HATU).

-

The reaction is carried out in an anhydrous solvent in the presence of a non-nucleophilic base.

-

The final product is purified by chromatography.

Anticancer Activity and Quantitative Data

Derivatives of the 6-oxo-1,6-dihydropyridine scaffold have demonstrated significant in vitro anticancer activity against a variety of human cancer cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC50) values and synthesis yields for selected compounds.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Synthesis Yield (%) | Reference |

| I-d | H | 2-Ethoxyphenyl | 4-Bromophenyl | HT-29 (Colon) | - | - | [4] |

| I-i | H | 2-Ethoxyphenyl | 1,3-Benzodioxol-5-yl | HT-29 (Colon) | 3 | - | [4] |

| 5a | Benzyl | p-Tolyl | - | - | - | 62 | [5] |

| 5e | Benzyl | 4-Chlorophenyl | - | - | - | 72 | [5] |

| 5g | 4-Chlorobenzyl | 4-Chlorophenyl | - | - | - | 71 | [5] |

| 5m | Benzyl | 4-Bromophenyl | - | - | - | 72 | [5] |

| 5o | 4-Chlorobenzyl | 4-Bromophenyl | - | - | - | 74 | [5] |

| 13a | H | 4-Chlorophenyl | Indole | - | - | 88 (Microwave) | [6] |

| 13b | H | 4-Methoxyphenyl | Indole | - | - | 85 (Microwave) | [6] |

| 13c | H | 4-Nitrophenyl | Indole | - | - | 90 (Microwave) | [6] |

| 13d | H | 4-(Trifluoromethyl)phenyl | Indole | - | - | 82 (Microwave) | [6] |

| 13e | H | 2-Naphthyl | Indole | - | - | 78 (Microwave) | [6] |

Table 1: Anticancer activity and synthesis yields of selected 6-oxo-1,6-dihydropyridine derivatives.

Signaling Pathway Interactions

The anticancer effects of 6-oxo-1,6-dihydropyridine derivatives are believed to be mediated through the modulation of key cellular signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Phosphodiesterase 3 (PDE3) pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[7][8][9][10][11] Dysregulation of this pathway is a common feature in many cancers. Certain 6-oxo-1,6-dihydropyridine derivatives are hypothesized to inhibit EGFR, thereby blocking downstream signaling cascades.

PDE3 Signaling Pathway

Phosphodiesterase 3 (PDE3) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes, including cell growth and differentiation.[12][13][14][15] Inhibition of PDE3 by 6-oxo-1,6-dihydropyridine derivatives can lead to an increase in intracellular cAMP levels, which in turn can activate protein kinase A (PKA) and trigger downstream effects that inhibit cancer cell proliferation.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of novel 6-oxo-1,6-dihydropyridine derivatives is outlined below.

The 6-oxo-1,6-dihydropyridine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive exploration of its chemical space, leading to the identification of potent inhibitors of key cancer-related signaling pathways. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the successful translation of these findings into clinically effective therapies.

References

- 1. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The EGFR pathway is involved in the regulation of PD-L1 expression via the IL-6/JAK/STAT3 signaling pathway in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting phosphodiesterase 3B enhances cisplatin sensitivity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting tumor cells based on Phosphodiesterase 3A expression (Journal Article) | OSTI.GOV [osti.gov]

- 15. Targeting cancer with phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenyl Ring's Pivotal Role: A Technical Guide to the Structure-Activity Relationship of Phenyl-Substituted Dihydropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenyl-substituted 1,4-dihydropyridines (DHPs), a cornerstone class of L-type calcium channel blockers. Understanding the intricate interplay between the molecular architecture of these compounds and their pharmacological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents for cardiovascular diseases such as hypertension and angina.[1][2] This document consolidates quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Core Principles of Dihydropyridine SAR

The pharmacological activity of 1,4-dihydropyridine derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent moieties. The foundational structure consists of a dihydropyridine ring, with key substituent positions dictating the compound's interaction with the L-type calcium channel. The phenyl ring at the 4-position is of particular importance, and its substitution pattern is a critical determinant of potency and selectivity.

Several key structural features govern the activity of these compounds:

-

The 1,4-Dihydropyridine Ring: This heterocyclic core is essential for activity.

-

Substituents at C2 and C6: Small alkyl groups, such as methyl groups, are generally optimal for activity.

-

Ester Groups at C3 and C5: These groups are crucial for calcium channel antagonist activity.[3] Asymmetrical esters can lead to enhanced activity and favorable pharmacokinetic profiles.

-

The Aryl Group at C4: A substituted phenyl ring is a hallmark of potent 1,4-DHP calcium channel blockers. The nature and position of the substituents on this ring profoundly influence the compound's activity.[4]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a series of phenyl-substituted dihydropyridine derivatives, highlighting the impact of phenyl ring substitutions on their calcium channel blocking activity, typically expressed as IC50 or pIC50 values.

Table 1: Influence of Phenyl Ring Substituents on Calcium Channel Blocking Activity

| Compound | Phenyl Ring Substituent (R) | Activity (pIC50) | Reference |

| Nifedipine | 2-NO₂ | 7.1 | [5] |

| Analog 1 | 3-NO₂ | 6.8 | [5] |

| Analog 2 | 4-NO₂ | 6.2 | [5] |

| Analog 3 | 2-Cl | 6.9 | [5] |

| Analog 4 | 3-Cl | 6.7 | [5] |

| Analog 5 | 4-Cl | 6.4 | [5] |

| Analog 6 | 2-CH₃ | 6.5 | [5] |

| Analog 7 | 3-CH₃ | 6.3 | [5] |

| Analog 8 | 4-CH₃ | 6.1 | [5] |

| Analog 9 | H | 5.9 | [5] |

Note: pIC50 = -log(IC50), where IC50 is the half-maximal inhibitory concentration in Molar. Higher pIC50 values indicate greater potency.

Signaling Pathway and Mechanism of Action

Phenyl-substituted dihydropyridines exert their therapeutic effect by blocking L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle.[6] This inhibition prevents the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

Experimental Protocols

Synthesis of Phenyl-Substituted Dihydropyridines (Hantzsch Synthesis)

The Hantzsch synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridines.[7][8][9][10][11]

Materials:

-

Substituted benzaldehyde (10 mmol)

-

Ethyl acetoacetate (20 mmol)

-

Ammonium acetate (15 mmol)

-

Ethanol (50 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Stirring bar

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add the substituted benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in 50 mL of ethanol.

-

Add a magnetic stirring bar and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Evaluation of Calcium Channel Blocking Activity (Radioligand Binding Assay)

This assay determines the affinity of the synthesized compounds for the L-type calcium channel by measuring their ability to displace a radiolabeled DHP antagonist, such as [³H]PN200-110.[12][13][14]

Materials:

-

Rat brain or cardiac microsomes (source of L-type calcium channels)

-

[³H]PN200-110 (radioligand)

-

Synthesized dihydropyridine compounds (test compounds)

-

Nifedipine (unlabeled competitor for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of the test compounds and nifedipine in the binding buffer.

-

In a 96-well microplate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of nifedipine (for non-specific binding) or 50 µL of the test compound dilution.

-

50 µL of [³H]PN200-110 solution (at a concentration near its Kd).

-

100 µL of the microsomal preparation.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Evaluation of Antihypertensive Activity (Tail-Cuff Method in Rats)

The tail-cuff method is a non-invasive technique to measure systolic blood pressure in rodents.[15][16][17][18][19]

Materials:

-

Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats (WKY)

-

Tail-cuff blood pressure measurement system (plethysmograph, cuff, and pump)

-

Animal restrainer

-

Synthesized dihydropyridine compounds formulated for administration (e.g., in a vehicle like polyethylene glycol)

Procedure:

-

Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

-

On the day of the experiment, place the rat in the restrainer.

-

Position the tail cuff and pulse sensor on the rat's tail.

-

Measure the baseline systolic blood pressure and heart rate for each rat.

-

Administer the test compound or vehicle to the rats (e.g., via oral gavage or intraperitoneal injection).

-

Measure the systolic blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Analyze the data to determine the effect of the compound on blood pressure over time and compare the results with the vehicle control group.

Experimental Workflow and Logical Relationships

The development and evaluation of novel phenyl-substituted dihydropyridines follow a structured workflow, from initial design and synthesis to comprehensive biological testing. The logical relationships derived from SAR studies guide the iterative process of lead optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijptjournal.com [ijptjournal.com]

- 6. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. Blood pressure measurement in freely moving rats by the tail cuff method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. adinstruments.com [adinstruments.com]

Unlocking the Therapeutic Potential of Dihydropyridines: A Technical Guide to Novel Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the expanding therapeutic landscape of dihydropyridine (DHP) compounds. While traditionally recognized as potent L-type voltage-gated calcium channel (L-VGCC) blockers in the management of hypertension, a growing body of evidence reveals their engagement with a diverse array of molecular targets. This opens new avenues for the development of DHP-based therapeutics for a range of challenging diseases, including cancer, neurodegenerative disorders, and infectious diseases. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to empower researchers in this exciting field.

Quantitative Data Summary

The following tables provide a consolidated overview of the biological activities of various dihydropyridine derivatives against several therapeutic targets.

Table 1: Anticancer Activity of Dihydropyridine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 7d | MCF-7 (Breast) | MTT | 28.5 ± 3.5 | [1] |

| 7a | LS180 (Colon) | MTT | 29.7 ± 4.7 | [1] |

| 7a | MOLT-4 (Leukemia) | MTT | 17.4 ± 2.0 | [1] |

| 18 | HeLa (Cervical) | Not Specified | 3.6 | [2] |

| 18 | MCF-7 (Breast) | Not Specified | 5.2 | [2] |

| 19 | HeLa (Cervical) | Not Specified | 2.3 | [2] |

| 19 | MCF-7 (Breast) | Not Specified | 5.7 | [2] |

| 20 | HeLa (Cervical) | Not Specified | 4.1 | [2] |

| 20 | MCF-7 (Breast) | Not Specified | 11.9 | [2] |

| Compound 6 | MCF-7 (Breast) | Not Specified | 11.7 | [3] |

| Compound 6 | HepG2 (Liver) | Not Specified | 0.21 | [3] |

| Compound 6 | A549 (Lung) | Not Specified | 1.7 | [3] |

Table 2: Antimicrobial Activity of Dihydropyridine Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Derivative 33 | Mycobacterium smegmatis | Broth Microdilution | 9 | [4] |

| Derivative 33 | Staphylococcus aureus | Broth Microdilution | 25 | [4] |

| Derivative 33 | Escherichia coli | Broth Microdilution | 100 | [4] |

| Derivative 4 | Mycobacterium smegmatis | Broth Microdilution | 50 | [4] |

| MD1 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |

| MD2 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |

| MD6 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |

| MD7 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |

| HM4 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |

| HM6 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |

Table 3: GSK-3β Inhibitory Activity of Dihydropyridine Derivatives

| Compound ID | Assay Type | IC50 (µM) | Reference |

| Compound 4g | In vitro kinase assay | 2.35 | [2] |

| Compound 4h | In vitro kinase assay | 0.82 | [2] |

| G5 | In vitro kinase assay | 14.81 ± 0.55 | [5] |

| G12 | In vitro kinase assay | 15.25 ± 1.34 | [5] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of dihydropyridine compounds against various therapeutic targets.

MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of dihydropyridine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Dihydropyridine compounds of interest

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dihydropyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of dihydropyridine compounds against GSK-3β, a key target in neurodegenerative diseases.[11][12][13][14][15]

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Dihydropyridine compounds of interest

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of GSK-3β in kinase assay buffer.

-

Prepare serial dilutions of the dihydropyridine compounds in the assay buffer. Include a vehicle control (e.g., DMSO).

-

Prepare a substrate/ATP mixture in the kinase assay buffer.

-

-

Assay Reaction:

-

Add 5 µL of the serially diluted dihydropyridine compound or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the diluted GSK-3β enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection:

-

Add 20 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all experimental wells.

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of dihydropyridine compounds against various microorganisms.[16][17][18][19][20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Dihydropyridine compounds of interest

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the microorganism overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare a stock solution of the dihydropyridine compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This will further dilute the compound concentration by half.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the absorbance at 600 nm can be measured using a microplate reader to determine growth inhibition.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of dihydropyridine compounds.

Caption: DHP inhibition of GSK-3β in neuroprotection.

Caption: Assessing DHP-mediated MDR reversal.

Caption: Workflow for MTT-based cytotoxicity assay.

References

- 1. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. atcc.org [atcc.org]

- 10. benchchem.com [benchchem.com]

- 11. GSK-3β Enzyme Inhibition Assay [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

A Technical Guide to the Preliminary Cytotoxicity Assessment of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary in vitro cytotoxicity assessment of the novel compound, Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. The evaluation of cytotoxic potential is a critical initial step in the drug discovery pipeline, offering essential insights into the concentration-dependent toxicity of a compound and aiding in the selection of promising candidates for further development.[1][2] This document outlines detailed experimental protocols, data presentation standards, and potential mechanisms of action.

Data Presentation

Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound.[1] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound that reduces cell viability by 50% compared to an untreated control.[1] The following tables summarize hypothetical cytotoxicity data for Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate against a panel of human cancer cell lines.

Table 1: IC50 Values of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate in Human Cancer Cell Lines after 48-hour Exposure

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| A549 | Lung Carcinoma | 25.6 ± 2.1 |

| HepG2 | Hepatocellular Carcinoma | 42.1 ± 3.5 |

| MCF-7 | Breast Adenocarcinoma | 33.8 ± 2.9 |

| HCT116 | Colon Carcinoma | 29.4 ± 2.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Response Relationship of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate on A549 Cell Viability after 48-hour Exposure

| Concentration (µM) | Percent Viability ± SD |

| 0 (Control) | 100 ± 4.2 |

| 1 | 95.3 ± 3.8 |

| 5 | 82.1 ± 5.1 |

| 10 | 68.7 ± 4.5 |

| 25 | 50.2 ± 3.9 |

| 50 | 28.9 ± 3.1 |

| 100 | 12.5 ± 2.2 |

Viability is expressed as a percentage relative to the untreated control cells.

Experimental Protocols

The following protocols describe standard in vitro assays for assessing cytotoxicity.

Cell Culture and Maintenance

Human cancer cell lines (A549, HepG2, MCF-7, and HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[5][6]

-

Compound Treatment: Prepare serial dilutions of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.[5]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] The reference wavelength should be greater than 650 nm.[7]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is employed to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, thereby elucidating the mechanism of cell death.[1]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[1]

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and potential signaling pathways involved in the cytotoxic effects of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate.

Caption: General workflow for in vitro cytotoxicity testing.[1]

Drug-induced cytotoxicity often involves the activation of apoptotic signaling pathways.[8] These can be broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[8]

Caption: Simplified diagram of intrinsic and extrinsic apoptotic pathways.

Another critical pathway often implicated in drug-induced toxicity is the c-Jun N-terminal kinase (JNK) signaling pathway, which can be activated by cellular stress and lead to apoptosis.[9][10]

Caption: Role of the JNK signaling pathway in mediating apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. kosheeka.com [kosheeka.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. atcc.org [atcc.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Evaluation of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate as a JNK2 Inhibitor

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, such as inflammatory cytokines, UV radiation, and heat shock. The JNK family consists of three isoforms (JNK1, JNK2, and JNK3), which are encoded by separate genes and can be alternatively spliced to create multiple variants.[1] While JNK1 and JNK2 are widely expressed, JNK3 is predominantly found in the brain, heart, and testes.[1] These isoforms can have both overlapping and distinct, sometimes opposing, functions in cellular processes like apoptosis, inflammation, and cell proliferation.[2]

Specifically, JNK2 has been implicated in the pathogenesis of various diseases. For instance, in certain cancers, JNK2 activity promotes cell survival, opposing the pro-apoptotic functions of JNK1.[2] Dysregulation of the JNK signaling pathway is associated with inflammatory diseases, neurodegenerative disorders, and metabolic conditions.[3] This makes the JNKs, and particularly isoform-selective inhibitors, attractive targets for therapeutic development.

The 6-oxo-1,6-dihydropyridine-3-carboxylate scaffold is a recognized pharmacophore in medicinal chemistry. While there is no publicly available data specifically characterizing Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate as a JNK2 inhibitor, related heterocyclic structures have been successfully developed as kinase inhibitors.[4][5] This document provides a comprehensive set of protocols for researchers to evaluate the inhibitory activity and selectivity of this compound against JNK2. The following sections detail the JNK signaling pathway, a typical experimental workflow, and specific protocols for both biochemical and cell-based assays.

JNK2 Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module.[3] It is initiated by various stress stimuli that activate MAP kinase kinase kinases (MAP3Ks), such as ASK1 or MEKK1-4. These MAP3Ks then phosphorylate and activate the MAP kinase kinases (MAP2Ks), MKK4 and MKK7.[3] MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[1] Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[3] This cascade ultimately modulates gene expression to control cellular responses.

Experimental Workflow for Inhibitor Characterization

The evaluation of a novel compound like Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate as a JNK2 inhibitor follows a logical progression from initial biochemical screening to more complex cell-based validation. The workflow begins with a biochemical assay to determine if the compound directly inhibits the enzymatic activity of recombinant JNK2 and to calculate its potency (IC50). Subsequently, kinase selectivity profiling is performed to assess its activity against other JNK isoforms and unrelated kinases. Finally, cell-based assays are used to confirm that the compound can engage JNK2 in a cellular environment and inhibit its downstream signaling.

Data Presentation

Quantitative data from inhibition assays should be summarized to allow for easy comparison of potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric.

Disclaimer: The following data is illustrative and does not represent experimentally determined values for Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate.

| Target Kinase | Assay Type | Illustrative IC50 (nM) |

| JNK2 | Biochemical (TR-FRET) | 50 |

| JNK1 | Biochemical (TR-FRET) | 500 |

| JNK3 | Biochemical (TR-FRET) | 250 |

| p38α | Biochemical (TR-FRET) | >10,000 |

| ERK2 | Biochemical (TR-FRET) | >10,000 |

| c-Jun Phosphorylation | Cell-Based (Western Blot) | 150 |

Experimental Protocols

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method to determine the IC50 of a test compound against recombinant JNK2. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Recombinant active JNK2 enzyme

-

Biotinylated substrate peptide (e.g., Biotin-c-Jun)

-

ATP (Adenosine 5'-triphosphate)

-

Test Compound: Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

-

Stop/Detection Buffer: Kinase Assay Buffer containing EDTA, Europium (Eu³⁺) labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC)

-

Low-volume 384-well assay plates (e.g., white, non-binding surface)

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these into Kinase Assay Buffer to create 4X working solutions.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

5 µL of Kinase Assay Buffer

-

5 µL of 4X test compound working solution (or DMSO for control wells).

-

5 µL of 4X JNK2 enzyme solution (final concentration ~1-5 nM).

-

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Prepare a 4X substrate/ATP mix in Kinase Assay Buffer. Add 5 µL of this mix to each well to initiate the reaction. The final concentrations should be near the Km for ATP (~50 µM) and the substrate peptide.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Detection: Add 10 µL of Stop/Detection Buffer to each well. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This protocol assesses the compound's ability to inhibit JNK2 signaling within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun, in response to a stimulus.

Materials:

-

Human cell line (e.g., HEK293 or HeLa cells)

-

Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

-

Stimulant: Anisomycin or TNF-α

-

Test Compound: Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total JNK, and Mouse anti-β-actin (loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency. The day before the experiment, replace the medium with low-serum (0.5% FBS) medium to starve the cells and reduce basal signaling.

-

Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.

-

Stimulation: Add a JNK pathway stimulant (e.g., 25 ng/mL Anisomycin for 30 minutes) to the wells. Include an unstimulated control well.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Normalize the protein amount for each sample (e.g., 20 µg) and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-c-Jun, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the loading control (β-actin) to determine the relative inhibition of c-Jun phosphorylation at each compound concentration.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paulogentil.com [paulogentil.com]

- 4. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays with Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction